molecular formula C25H29N3O3 B10872450 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide

2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide

Cat. No.: B10872450
M. Wt: 419.5 g/mol
InChI Key: LRDHJVUYCMLYJT-UHFFFAOYSA-N
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Description

2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate aromatic amines with diketones or aldehydes under acidic or basic conditions to form the diazepine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction such as Suzuki or Heck coupling.

    Acylation: The final step involves the acylation of the diazepine nitrogen with N-methylacetamide, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medically, compounds with a dibenzo[b,e][1,4]diazepine core are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group and the diazepine core play crucial roles in binding to these targets, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[11-(2-hydroxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide
  • 2-[11-(2-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide

Uniqueness

The presence of the methoxy group in 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-methylacetamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

2-[6-(2-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-methylacetamide

InChI

InChI=1S/C25H29N3O3/c1-25(2)13-18-23(20(29)14-25)24(16-9-5-8-12-21(16)31-4)28(15-22(30)26-3)19-11-7-6-10-17(19)27-18/h5-12,24,27H,13-15H2,1-4H3,(H,26,30)

InChI Key

LRDHJVUYCMLYJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC)C4=CC=CC=C4OC)C(=O)C1)C

Origin of Product

United States

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